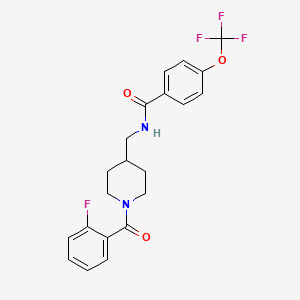

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

CAS No.: 1396813-24-3

Cat. No.: VC6934701

Molecular Formula: C21H20F4N2O3

Molecular Weight: 424.396

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396813-24-3 |

|---|---|

| Molecular Formula | C21H20F4N2O3 |

| Molecular Weight | 424.396 |

| IUPAC Name | N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C21H20F4N2O3/c22-18-4-2-1-3-17(18)20(29)27-11-9-14(10-12-27)13-26-19(28)15-5-7-16(8-6-15)30-21(23,24)25/h1-8,14H,9-13H2,(H,26,28) |

| Standard InChI Key | MACIQMZHRUZREI-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=CC=C3F |

Introduction

Synthesis and Characterization

Synthetic Pathways

While the exact synthesis route for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is undisclosed, analogous benzoylpiperidine derivatives are typically synthesized through multi-step protocols involving:

-

Piperidine Functionalization: Introduction of the fluorobenzoyl group via acylation reactions using 2-fluorobenzoyl chloride under basic conditions .

-

Methylene Bridge Formation: Alkylation of the piperidine nitrogen with a chloromethyl intermediate followed by nucleophilic substitution .

-

Benzamide Coupling: Reaction of the secondary amine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a coupling agent such as HATU.

Purification often employs column chromatography or recrystallization to achieve >95% purity, as validated by HPLC and NMR spectroscopy.

Structural Significance in Drug Design

Benzoylpiperidine as a Privileged Scaffold

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry due to its versatility in targeting enzymes, receptors, and transporters . Key attributes include:

-

Metabolic Stability: Resistance to cytochrome P450-mediated oxidation, extending half-life in vivo .

-

Bioisosteric Potential: Serves as a substitute for piperazine rings while maintaining conformational rigidity .

-

Diverse Pharmacophore Integration: Accommodates substituents like fluorine and trifluoromethoxy groups to fine-tune selectivity .

Table 2: Therapeutic Applications of Benzoylpiperidine Derivatives

| Therapeutic Area | Target Protein | Example Compound |

|---|---|---|

| Neuroprotection | 5-HT receptors | Altanserin |

| Cancer | Monoacylglycerol lipase | Reversible MAGL inhibitors |

| Antipsychotics | Dopamine D receptors | Haloperidol analogs |

The 4-(2-fluorobenzoyl)piperidine subunit in the subject compound may anchor ligand-receptor interactions, analogous to serotoninergic agents like altanserin .

Challenges and Future Directions

Research Gaps

-

ADME/Toxicity Profiling: No pharmacokinetic or safety data are available for this compound.

-

Target Validation: Requires in vitro binding assays against candidate receptors/enzymes.

-

Synthetic Scalability: Optimization of yield and purity for preclinical studies.

Strategic Recommendations

-

Conduct high-throughput screening to identify primary targets.

-

Modify the trifluoromethoxy group to explore structure-activity relationships.

-

Evaluate metabolic stability in hepatocyte models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume